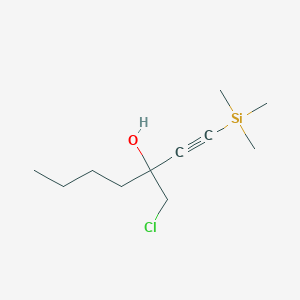

3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of organosilicon compounds often involves the strategic manipulation of molecular structures to incorporate silicon atoms into organic frameworks. For instance, Chloromethyl trimethylsilylmethyl sulphide acts as a parent thiocarbonyl ylide synthon, reacting stereospecifically with activated alkenes and alkynes to yield tetrahydro- and dihydro-thiophene derivatives in good yields (Hosomi, Matsuyama, & Sakurai, 1986).

Molecular Structure Analysis

The molecular structure of organosilicon compounds, including "3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol," is characterized by the presence of silicon atoms covalently bonded to carbon atoms. Such structures are often elucidated through crystallographic studies, as seen in the work by Fraser & Parsons (2004), who analyzed (Chloromethyl)trimethylsilane at 160 K, providing insights into the bond angles and steric effects attributed to the silicon atoms (Fraser & Parsons, 2004).

Chemical Reactions and Properties

The reactivity of organosilicon compounds is influenced by the silicon's electronegativity and the stability of silicon-carbon bonds. These compounds participate in various chemical reactions, including hydroboration, as demonstrated by Hoshi, Masuda, & Arase (1992) in their study on the hydroboration of 3-Chloro-1-trimethylsilyl-1-propyne, showcasing the compound's versatility in synthetic applications (Hoshi, Masuda, & Arase, 1992).

Wissenschaftliche Forschungsanwendungen

Synthesis of PGF2α Intermediates

A study by Mahrwald et al. (1990) demonstrated the conversion of a trimethylsilylated primary hydroxy group into an aldehyde group, a process crucial in the synthesis of PGF2α intermediates. The use of 1-metalated hept-1-yne in this context highlights the versatility of compounds like 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol in synthesizing prostaglandin intermediates (Mahrwald et al., 1990).

Synthesis of Potential HIV-1 Protease Inhibitors

D'aniello et al. (1994) reported the use of 2-substituted 3-(trimethylsilyl)-1-propenes, including 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol, in the synthesis of homoallylic alcohols. These alcohols are key intermediates for the development of hydroxyethylene peptide isosteres, potentially effective as HIV-1 protease inhibitors (D'aniello et al., 1994).

Synthesis of Hydroxyethylene Dipeptide Isosteres

D'aniello et al. (1992) utilized 2-Chloromethyl-3-trimethylsilyl-1-propene, a related compound, for reacting with N-Boc amino aldehydes. This reaction selectively produced (S)-homoallylic alcohols, which are precursors for hydroxyethylene dipeptide isosteres, important in peptide-based therapeutics (D'aniello, Géhanne, & Taddei, 1992).

Hydroboration Applications

Hoshi et al. (1992) explored the hydroboration of 3-chloro-1-trimethylsilyl-1-propyne, a compound structurally similar to 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol. Their research focused on synthesizing various regioisomers and applying them to create (E)-3-trimethylsilyl-2-alkenes and 3-trimethylsilyl-1-alkenes, which are valuable in organic synthesis (Hoshi, Masuda, & Arase, 1992).

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1-trimethylsilylhept-1-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClOSi/c1-5-6-7-11(13,10-12)8-9-14(2,3)4/h13H,5-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILMLLUPPYJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCl)(C#C[Si](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)

![3-(2,3-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2482334.png)

![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)

![N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2482341.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~,N~3~-bis(4-fluorobenzyl)malonamide](/img/structure/B2482343.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B2482344.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2482346.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)

![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)